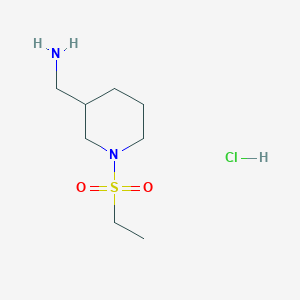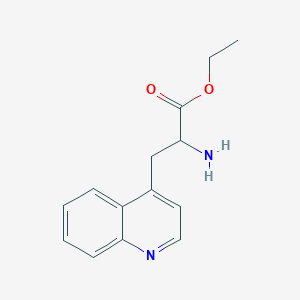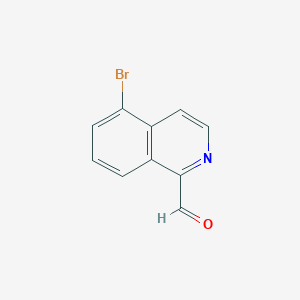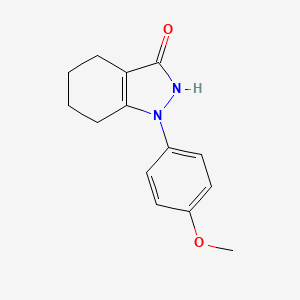
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-ethylquinoline with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Techniques such as distillation and recrystallization are commonly employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones or aldehydes, while substitution reactions can produce various quinoline derivatives .
Aplicaciones Científicas De Investigación
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular function. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-8-methylquinolin-3-yl)ethanol
- 2-Chloroquinoline-3-carbaldehyde
- 8-Ethylquinoline derivatives
Uniqueness
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is unique due to its specific structural features, such as the presence of both a chlorine atom and an ethyl group on the quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C13H14ClNO |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
1-(2-chloro-8-ethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-9-5-4-6-10-7-11(8(2)16)13(14)15-12(9)10/h4-8,16H,3H2,1-2H3 |
Clave InChI |
UWMITEPKYOWLSU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)



![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)


![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)





